molecular formula C34H24N2S2 B14181118 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline CAS No. 922717-09-7

5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline

Cat. No.: B14181118
CAS No.: 922717-09-7
M. Wt: 524.7 g/mol
InChI Key: KBYAMUFOWDPVGM-UHFFFAOYSA-N
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Description

5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of thiophene and phenanthroline moieties, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiophene Derivatives: The initial step involves the synthesis of 2-methyl-5-phenylthiophene through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

    Coupling with Phenanthroline: The thiophene derivatives are then coupled with 1,10-phenanthroline using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under specific reaction conditions (e.g., temperature, solvent, and catalyst concentration).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents (e.g., dichloromethane, toluene).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline involves its interaction with molecular targets, such as metal ions and DNA. The compound can form stable complexes with metal ions, which can modulate their electronic properties and enhance their reactivity. Additionally, its planar structure allows it to intercalate into DNA, disrupting the double helix and inhibiting essential biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another heterocyclic compound used as a ligand in coordination chemistry.

    1,10-Phenanthroline: A parent compound of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline, widely used in analytical chemistry.

    Thiophene Derivatives: Compounds containing thiophene rings, used in organic electronics and materials science.

Uniqueness

This compound is unique due to its combination of thiophene and phenanthroline moieties, which confer distinct electronic and photophysical properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

922717-09-7

Molecular Formula

C34H24N2S2

Molecular Weight

524.7 g/mol

IUPAC Name

5,6-bis(2-methyl-5-phenylthiophen-3-yl)-1,10-phenanthroline

InChI

InChI=1S/C34H24N2S2/c1-21-27(19-29(37-21)23-11-5-3-6-12-23)31-25-15-9-17-35-33(25)34-26(16-10-18-36-34)32(31)28-20-30(38-22(28)2)24-13-7-4-8-14-24/h3-20H,1-2H3

InChI Key

KBYAMUFOWDPVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=C4C=CC=NC4=C5C(=C3C6=C(SC(=C6)C7=CC=CC=C7)C)C=CC=N5

Origin of Product

United States

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